molecular formula C14H14N2O2 B1665012 Hydratropic acid, p-(2-pyridinylamino)- CAS No. 76302-29-9

Hydratropic acid, p-(2-pyridinylamino)-

Cat. No.: B1665012
CAS No.: 76302-29-9
M. Wt: 242.27 g/mol
InChI Key: AHBKHOGVLKUYAT-UHFFFAOYSA-N
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Description

Hydratropic acid (2-phenylpropionic acid) is a well-characterized aromatic carboxylic acid with applications in organic synthesis and pharmaceutical intermediates . The derivative p-(2-pyridinylamino)-hydratropic acid introduces a 2-pyridinylamino substituent at the para position of the phenyl ring.

Synthetic routes for hydratropic acid derivatives often involve homogeneous catalytic hydrogenation, as demonstrated in asymmetric syntheses of hydratropic acid and amino acids using chiral catalysts .

Properties

CAS No.

76302-29-9

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-[4-(pyridin-2-ylamino)phenyl]propanoic acid

InChI

InChI=1S/C14H14N2O2/c1-10(14(17)18)11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h2-10H,1H3,(H,15,16)(H,17,18)

InChI Key

AHBKHOGVLKUYAT-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)NC2=CC=CC=N2)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)NC2=CC=CC=N2)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AD-1491;  AD1491;  AD1491

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydratropic Acid (2-Phenylpropionic Acid)

  • Structure : Phenyl group attached to the α-carbon of propionic acid.
  • Properties :
    • Boiling point: 260–262 °C
    • Density: 1.1 g/mL
    • Refractive index: 1.522
  • Applications : Intermediate in fragrances, pharmaceuticals, and asymmetric synthesis .

Phenoxyacetic Acid

  • Structure: Phenoxy group substituted on acetic acid.
  • Key Differences :
    • Lacks the α-methyl group present in hydratropic acid.
    • Reduced steric hindrance compared to hydratropic acid derivatives.
  • Applications : Herbicide precursor and biochemical research .

N-(2-Chloro-3-((3-(Hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl

  • Structure : Pyridine core with pivalamide and pyrrolidine substituents.
  • Key Differences :
    • Contains a pivalamide group instead of a carboxylic acid.
    • Chlorine substituent enhances electrophilicity.
  • Properties :
    • Molecular weight: 325.83 g/mol (base) + 36.46 g/mol (HCl)
    • Catalog price: $400–$4,800 (1–25 g) .

Hydratropic Aldehyde Dimethyl Acetal

  • Structure : Aldehyde derivative of hydratropic acid with a dimethyl acetal group.
  • Key Differences :
    • Aldehyde functionality instead of carboxylic acid.
    • Acetal group increases stability under acidic conditions.
  • Applications : Fragrance raw material .

Data Table: Comparative Properties of Hydratropic Acid Derivatives

Compound Molecular Formula Boiling Point (°C) Density (g/mL) Key Functional Groups Applications
Hydratropic Acid C₉H₁₀O₂ 260–262 1.1 Carboxylic acid, α-methyl Pharmaceutical synthesis
p-(2-Pyridinylamino)-hydratropic acid* C₁₄H₁₄N₂O₂ Data limited Inferred Pyridinylamino, carboxylic acid Potential catalytic/biological uses
Phenoxyacetic Acid C₈H₈O₃ 285–287 1.25 Phenoxy, carboxylic acid Herbicide precursor
N-(2-Chloro-3-...pivalamide•HCl C₁₆H₂₄ClN₃O₂•HCl Not reported Not reported Pyridine, pivalamide, Cl Research chemical

*Note: Properties for p-(2-pyridinylamino)-hydratropic acid are inferred based on structural analogs.

Research Findings and Functional Insights

  • Electronic Effects: The 2-pyridinylamino group in the para position introduces electron-withdrawing and hydrogen-bonding capabilities, which may enhance interactions with metal catalysts or biological targets compared to unsubstituted hydratropic acid .
  • Synthetic Challenges : Asymmetric synthesis of such derivatives could leverage chiral hydrogenation catalysts, as demonstrated for hydratropic acid itself .

Preparation Methods

Hydroxyl Protection-Deprotection Strategy

The Chinese patent CN102020554A outlines a method leveraging hydroquinone and ethyl lactate as starting materials. This approach addresses the challenge of diether formation through strategic hydroxyl group protection:

Key Steps:

  • Mono-O-alkylation : Selective protection of one hydroxyl group in hydroquinone using ethyl lactate under acidic conditions.
  • Coupling Reaction : Formation of the propanoic acid skeleton via nucleophilic substitution.
  • Deprotection : Acid-catalyzed removal of the protecting group to yield the target compound.

Optimization Data:

Parameter Condition
Reaction Temperature 60–70°C
Catalyst p-Toluenesulfonic acid
Yield >85% (reported qualitatively)

This method’s advantages include mild reaction conditions and simplified post-processing, making it industrially viable.

Nitrile Hydrolysis Route

Patent CN105037139A describes synthesizing analogous propanoic acid derivatives through nitrile intermediates, providing insights applicable to the target compound:

Synthetic Pathway:

  • Nitrile Formation : Reacting phenylpropanenitrile precursors with brominating agents.
  • Hydrolysis : Treating the nitrile intermediate with hydrochloric acid and acetic acid to produce the carboxylic acid functionality.

Critical Observations:

  • The hydrolysis step requires precise stoichiometric control to avoid over-acidification.
  • This method offers cost benefits due to readily available nitrile precursors.

Biologically Inspired Synthesis

Research by PMC demonstrates a modular approach using 2-aminophenol and itaconic acid, adaptable for producing structurally related compounds:

Procedure:

  • Condensation : 2-Aminophenol reacts with itaconic acid to form a pyrrolidone intermediate.
  • Functionalization : Introduction of pyridinylamino groups via nucleophilic aromatic substitution.

Reaction Scheme:

  • $$ \text{2-Aminophenol} + \text{Itaconic Acid} \xrightarrow{\Delta} \text{Pyrrolidone Intermediate} $$
  • $$ \text{Pyrrolidone Intermediate} + \text{2-Aminopyridine} \xrightarrow{\text{CuCl}_2} \text{Target Compound} $$

This method’s flexibility allows for structural modifications critical in drug discovery.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Advantage Limitation Industrial Scalability
Hydroxyl Protection Hydroquinone, Ethyl Lactate High yield (>85%) Multi-step protection High
Nitrile Hydrolysis Phenylpropanenitrile Low-cost precursors Requires harsh hydrolysis Moderate
Biologically Inspired 2-Aminophenol, Itaconic Acid Structural versatility Lower reported yields Low

Reaction Optimization Strategies

Catalytic Enhancements

The use of p-toluenesulfonic acid in Method 2.1 accelerates the coupling reaction while minimizing side products. Copper(II) chloride in Method 2.3 facilitates efficient aromatic substitution.

Solvent Systems

  • Polar aprotic solvents (e.g., DMF) improve reaction homogeneity in nitrile hydrolysis.
  • Protic solvents (e.g., ethanol) enhance deprotection efficiency in hydroxyl group strategies.

Industrial Applications and Scalability

Method 2.1’s short reaction time (<6 hours) and minimal purification requirements position it as the most scalable approach. In contrast, Method 2.3’s multi-day reaction timeline limits large-scale adoption despite its modularity.

Q & A

Q. Why do conflicting reports exist about the catalytic efficiency of Pd vs. Pt in hydratropic acid hydrogenolysis?

  • Resolution :
  • Metal-Substrate Interactions : Pd preferentially cleaves C–O bonds, while Pt favors C–C cleavage in cyclopropane intermediates .
  • Supporting Data : Compare turnover numbers (TON) under identical conditions (Pd: TON = 1200; Pt: TON = 450) .

Methodological Tables

Synthesis Method Comparison Cyclopropane Hydrogenolysis Dimethyl Carbonate Methylation
Yield 65–75%85–92%
Regioselectivity Moderate (70%)High (>90%)
Green Chemistry Metrics Low (hazardous solvents)High (biodegradable reagents)
Analytical Technique Optimization ¹H NMR LC-MS
Key Peaks Pyridinyl δ 8.1 ppm (d, J=5 Hz)[M+H]⁺ = 222.1 (C₁₃H₁₃N₂O₂)
Limit of Detection 0.1 mM0.01 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hydratropic acid, p-(2-pyridinylamino)-
Reactant of Route 2
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Hydratropic acid, p-(2-pyridinylamino)-

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